2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c15-10-4-5-11-12(8-10)23(20,21)17-14(16-11)22-9-13(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSZUYSCRIBILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. One common approach is to start with a suitable precursor, such as 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl, and then introduce the thioether and piperidinyl groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs.
Industry: : Use in material science and environmental research.
Mechanism of Action
The mechanism by which 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role as a drug or a chemical reagent.
Comparison with Similar Compounds
Research Implications
The structural diversity among analogs underscores the following trends:
Substituent Effects : Fluorine and sulfone groups enhance electronic deficiency, favoring interactions with electron-rich biological targets. Piperidine modifications tune lipophilicity and conformational flexibility .
Heterocyclic Replacements : Bioisosteric swaps (e.g., imidazothiazole for thiadiazine) can redirect activity toward different target classes while retaining core pharmacophoric elements .
Functional Group Optimization : Esters or acetylated amines may improve pharmacokinetic profiles, whereas nitro groups enhance redox-mediated activities .
Biological Activity
The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H13FN2O3S
- Molecular Weight : 296.31 g/mol
The structure features a benzo[e][1,2,4]thiadiazin moiety with a fluorine atom and a piperidine group linked through a thioether bond. The notable structural characteristics contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis pathways. The introduction of the fluorine atom in this compound may enhance its lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens.
Anticancer Activity
The anticancer potential of thiadiazine derivatives has been explored in several studies. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. Specifically, compounds with similar structural features have shown efficacy in inhibiting tumor growth in xenograft models .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific cellular targets involved in metabolic pathways. The presence of the piperidine ring may facilitate interactions with neurotransmitter receptors or other protein targets within cells.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological effects of thiadiazine derivatives:
Q & A
Basic Question: What synthetic routes and purification methods are recommended for preparing this compound?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with 1-(piperidin-1-yl)ethanone derivatives under basic conditions (e.g., K₂CO₃ in DMF). Purification is achieved using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol. Structural validation requires ¹H/¹³C NMR , FT-IR , and HPLC (>98% purity). For reproducibility, monitor reaction progress via TLC and optimize solvent polarity for crystallization .
Advanced Question: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a central composite design can identify optimal conditions for thiol-ether bond formation. Kinetic studies (e.g., in situ IR spectroscopy) help track intermediate stability. Solvent screening (e.g., DMSO vs. DMF) may reduce side reactions like oxidation of the thiadiazine ring. Computational tools (e.g., DFT) can predict reactive intermediates and transition states to guide optimization .
Basic Question: What crystallographic techniques are suitable for resolving its molecular structure?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. ORTEP-3 generates thermal ellipsoid plots to visualize disorder or flexibility in the piperidinyl moiety. For accurate hydrogen positioning, employ neutron diffraction or geometry-constrained refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced Question: How can computational modeling predict its reactivity in biological systems?
Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes with thiol-active sites). MD simulations (AMBER or GROMACS) evaluate conformational stability in aqueous vs. lipid environments. Validate predictions with experimental IC₅₀ assays and SAR studies .
Advanced Question: How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer:
Reconcile discrepancies by:
- Verifying sample purity via HPLC-MS to rule out impurities affecting NMR signals.
- Re-examining X-ray data for disorder or twinning using SHELXD for phase correction.
- Performing VT-NMR (variable temperature) to detect dynamic processes (e.g., piperidine ring puckering) causing signal broadening.
- Cross-validating with alternative techniques like 2D NOESY for spatial proximity confirmation .
Advanced Question: What strategies are effective in designing bioactivity assays for this compound?
Methodological Answer:
Develop a target-specific assay based on hypothesized mechanisms (e.g., kinase inhibition). Use fluorescence polarization for binding affinity or enzymatic turnover assays (e.g., NADPH depletion). Include positive controls (e.g., known inhibitors) and counter-screens to assess off-target effects. For cell-based assays, optimize permeability using logP/logD calculations and evaluate cytotoxicity via MTT assays. Dose-response curves (IC₅₀/EC₅₀) should span 5–6 orders of magnitude .
Basic Question: Which analytical techniques confirm the compound’s purity and stability?
Methodological Answer:
- HPLC-DAD : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Monitor degradation at λ = 254 nm.
- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out adducts.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C).
- Karl Fischer titration : Measure residual water content (<0.5% w/w) to ensure hygroscopic stability .
Advanced Question: How can mechanistic studies elucidate its role in hydride transfer reactions?
Methodological Answer:
Employ stopped-flow kinetics to monitor hydride transfer rates under varying pH and temperature. Isotopic labeling (e.g., deuterated solvents) identifies rate-determining steps via kinetic isotope effects (KIE). Computational studies (DFT) model transition states, while in situ Raman spectroscopy tracks bond vibrations (e.g., C=S stretching). Compare with analogs lacking the fluorinated thiadiazine ring to isolate electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
